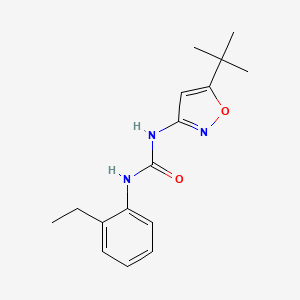methanol](/img/structure/B5482544.png)
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol is a compound with potential applications in scientific research. This compound is also known as Ro 15-4513 and has been the subject of several studies due to its unique properties.
作用機序
The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol involves its binding to the GABAA receptor. This binding results in the inhibition of the receptor, leading to a decrease in the activity of the GABAA receptor. This decrease in activity can have various effects on the nervous system, depending on the specific location of the receptor and the type of neuron it is located on.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol are related to its mechanism of action. Studies have shown that this compound can have anxiolytic, anticonvulsant, and sedative effects, which are all related to the inhibition of the GABAA receptor. Additionally, [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
実験室実験の利点と制限
One advantage of using [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol in lab experiments is its specificity for the GABAA receptor. This specificity allows for the selective inhibition of the receptor, which can be useful in studying the role of the receptor in various neurological disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol. One direction is to further study its effects on the GABAA receptor and its potential applications in treating neurological disorders. Another direction is to investigate its potential use in combination with other compounds to enhance its effects. Additionally, there is a need for further research on the safety and toxicity profile of this compound to ensure its potential use in scientific research.
In conclusion, [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol is a compound with potential applications in scientific research, particularly in the field of neuroscience. Its specificity for the GABAA receptor and low toxicity profile make it a potentially useful compound for studying the role of the receptor in various neurological disorders. Further research is needed to fully understand the potential applications of this compound and to ensure its safety for use in scientific research.
合成法
The synthesis of [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol involves the reaction of 1-(2-chloroethyl)-1H-imidazole with 4-piperidone in the presence of sodium hydride. The resulting product is then treated with diphenylmethanol to obtain [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol. This synthesis method has been reported in several studies and has been found to be reliable and efficient.
科学的研究の応用
[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to be a selective antagonist of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. Studies have shown that [1-(1H-imidazol-2-ylmethyl)-4-piperidinyl](diphenyl)methanol can be used to study the role of the GABAA receptor in various neurological disorders such as anxiety, epilepsy, and insomnia.
特性
IUPAC Name |
[1-(1H-imidazol-2-ylmethyl)piperidin-4-yl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-11-15-25(16-12-20)17-21-23-13-14-24-21/h1-10,13-14,20,26H,11-12,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXYIXEUJXGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=NC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)

![3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol](/img/structure/B5482489.png)

![1-phenylspiro[3,6-diazatricyclo[4.3.1.1~3,8~]undecane-9,2'-oxirane]](/img/structure/B5482504.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)
![4-(methylthio)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5482517.png)
![6-(2-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5482529.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5482547.png)
![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)